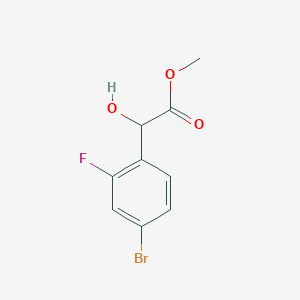
N-L-alanyl-L-serine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid; trifluoroacetic acid is a compound that combines a chiral amino acid derivative with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the catalytic asymmetric synthesis of α-chiral primary amines, which are then further reacted to form the desired compound . Enzymatic asymmetric synthesis is another approach, utilizing enzymes to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoroacetic acid as a catalyst or reagent is common in these processes due to its strong acidity and ability to facilitate various chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and various acids or bases for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield succinic acid, while reduction and substitution can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and exerting its effects at the molecular level . The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A similar compound that undergoes similar oxidation reactions.
tert-Butyl group derivatives: Compounds with similar reactivity patterns and applications in chemical transformations.
Propiedades
Fórmula molecular |
C8H13F3N2O6 |
|---|---|
Peso molecular |
290.19 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O4.C2HF3O2/c1-3(7)5(10)8-4(2-9)6(11)12;3-2(4,5)1(6)7/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12);(H,6,7)/t3-,4-;/m0./s1 |
Clave InChI |
CLOFNZGPXZGJRG-MMALYQPHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)

![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)


![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)





![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)

